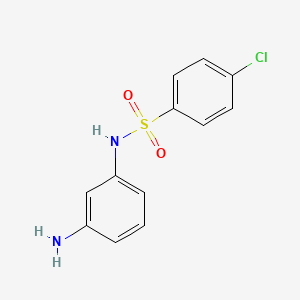

![molecular formula C12H16N2O B3316313 N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide CAS No. 953734-60-6](/img/structure/B3316313.png)

N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide

Vue d'ensemble

Description

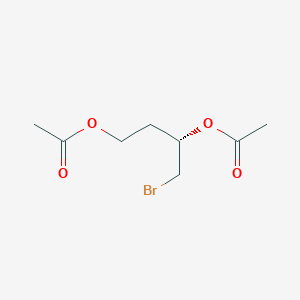

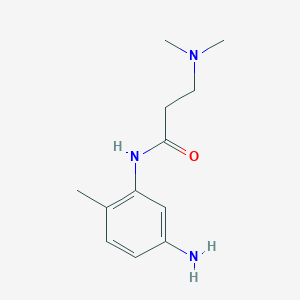

“N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide” is a chemical compound with the molecular formula C12H16N2O . It is stored at 4°C and protected from light .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O/c1-8(13)9-4-6-11(7-5-9)14-12(15)10-2-3-10/h4-8,10H,2-3,13H2,1H3,(H,14,15) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 204.27 . It is a powder at room temperature . The compound’s boiling point is approximately 408.7°C .Applications De Recherche Scientifique

Potential Antidepressant Properties

A series of derivatives of N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide have been synthesized and evaluated for potential antidepressant properties. Some of these derivatives have shown more activity than established antidepressants like imipramine and desipramine, indicating their promising role in the treatment of depression (Bonnaud et al., 1987).

NMDA Receptor Antagonism

The compound has also been investigated for its ability to act as an NMDA receptor antagonist. Studies have shown that certain analogues of this compound are effective in blocking NMDA receptor channels, suggesting potential applications in neurological conditions where NMDA receptor activity plays a role (Shuto et al., 1998), (Shuto et al., 1995).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of various analogues of this compound. These studies are crucial for understanding the structural properties and potential therapeutic uses of these derivatives (Özer et al., 2009), (Shuto et al., 1996).

Role in Bradykinin Antagonism

This chemical has also been explored in the context of bradykinin B1 antagonism. Research indicates that derivatives of this compound may play a role in inhibiting bradykinin B1, which can have therapeutic implications in conditions involving inflammation and immune responses (Kuduk et al., 2007).

Antiproliferative Activity

Certain derivatives of this compound have been found to possess antiproliferative activity, indicating potential use in the treatment of cancer (Lu et al., 2021).

Antimicrobial Activities

Some cyclopropanecarboxamide derivatives, including this compound, have been investigated for their antimicrobial activities, broadening their potential therapeutic applications (Akbari, 2018).

Conformational Analysis

Research into the conformational aspects of these compounds helps in understanding their biological activity and potential therapeutic use. Studies have been conducted to analyze their conformational properties, which is key to understanding how they interact with biological targets (Casanovas et al., 2006).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

N-[4-(1-aminoethyl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8(13)9-4-6-11(7-5-9)14-12(15)10-2-3-10/h4-8,10H,2-3,13H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELFORIQAQLUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)NC(=O)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine](/img/structure/B3316259.png)

![2-({[(3-Bromophenyl)methyl]carbamoyl}amino)-2-methylpropanoic acid](/img/structure/B3316280.png)

![1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3316315.png)

![2-[Methyl(pyrazin-2-yl)amino]acetic acid](/img/structure/B3316325.png)

![N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B3316342.png)